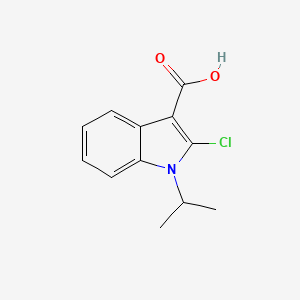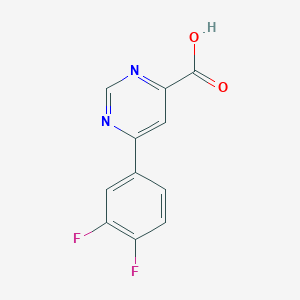
(4-(3-Methoxyphenoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
B-[4-(3-methoxyphenoxy)phenyl]boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 3-methoxyphenoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of B-[4-(3-methoxyphenoxy)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reagents .
Industrial Production Methods: In an industrial setting, the production of B-[4-(3-methoxyphenoxy)phenyl]boronic acid can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions: B-[4-(3-methoxyphenoxy)phenyl]boronic acid primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the replacement of a halide group on an aryl halide with the boronic acid group, resulting in the formation of a new carbon-carbon bond .
Common Reagents and Conditions: The common reagents used in the reactions involving B-[4-(3-methoxyphenoxy)phenyl]boronic acid include palladium catalysts (such as palladium acetate or palladium chloride), bases (such as potassium carbonate or sodium hydroxide), and solvents (such as toluene, ethanol, or water). The reactions are typically carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation .
Major Products: The major products formed from the reactions involving B-[4-(3-methoxyphenoxy)phenyl]boronic acid are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: In the field of chemistry, B-[4-(3-methoxyphenoxy)phenyl]boronic acid is widely used as a reagent in the Suzuki-Miyaura coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: In biology and medicine, B-[4-(3-methoxyphenoxy)phenyl]boronic acid is used in the synthesis of biologically active compounds, such as pharmaceuticals and natural products. The ability to form carbon-carbon bonds with high precision makes this compound valuable in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, B-[4-(3-methoxyphenoxy)phenyl]boronic acid is used in the production of advanced materials, such as polymers and electronic materials. The compound’s ability to undergo substitution reactions makes it a versatile building block for the synthesis of complex materials with tailored properties .
Mécanisme D'action
The mechanism of action of B-[4-(3-methoxyphenoxy)phenyl]boronic acid in the Suzuki-Miyaura coupling reaction involves several key steps. First, the palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex. Next, the boronic acid undergoes transmetalation with the palladium-aryl complex, resulting in the formation of a new carbon-carbon bond. Finally, the palladium catalyst is regenerated through reductive elimination, completing the catalytic cycle .
Comparaison Avec Des Composés Similaires
- 4-Methoxyphenylboronic acid
- Phenylboronic acid
- 4-Cyanophenylboronic acid
- 4-Fluorophenylboronic acid
- 4-tert-Butylphenylboronic acid
- 4-Hydroxyphenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-Nitrophenylboronic acid
Uniqueness: B-[4-(3-methoxyphenoxy)phenyl]boronic acid is unique due to the presence of the 3-methoxyphenoxy group, which imparts distinct electronic and steric properties to the compound. This makes it particularly useful in reactions where selective formation of carbon-carbon bonds is required. Additionally, the compound’s ability to undergo substitution reactions with high precision makes it a valuable reagent in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C13H13BO4 |
|---|---|
Poids moléculaire |
244.05 g/mol |
Nom IUPAC |
[4-(3-methoxyphenoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H13BO4/c1-17-12-3-2-4-13(9-12)18-11-7-5-10(6-8-11)14(15)16/h2-9,15-16H,1H3 |
Clé InChI |
SENHVWJXLQKZJM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OC2=CC=CC(=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-3-{3-[4-(phenylsulfonyl)phenyl]propyl}naphthalene-1,2-dione](/img/structure/B13988201.png)





![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)


![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)



![4-[(E)-(4-Nitrophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B13988301.png)
